molecular formula C12H12N2O2S2 B432446 4-Benzylsulfanylpyridine-3-sulfonamide CAS No. 353278-70-3

4-Benzylsulfanylpyridine-3-sulfonamide

Cat. No.: B432446
CAS No.: 353278-70-3
M. Wt: 280.4 g/mol
InChI Key: FUJBJSOIYVUFSM-UHFFFAOYSA-N
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Description

4-Benzythiopyridine-3-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse pharmacological activities. This compound features a pyridine ring substituted with a benzylthio group at the 4-position and a sulfonamide group at the 3-position. Sulfonamides are widely recognized for their antibacterial properties and have been used in various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzythiopyridine-3-sulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production of 4-Benzythiopyridine-3-sulfonamide may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Benzythiopyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Benzythiopyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in treating bacterial infections and other diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-Benzythiopyridine-3-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Comparison with Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamethazine: Commonly used in veterinary medicine.

Uniqueness: 4-Benzythiopyridine-3-sulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .

Properties

CAS No.

353278-70-3

Molecular Formula

C12H12N2O2S2

Molecular Weight

280.4 g/mol

IUPAC Name

4-benzylsulfanylpyridine-3-sulfonamide

InChI

InChI=1S/C12H12N2O2S2/c13-18(15,16)12-8-14-7-6-11(12)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,15,16)

InChI Key

FUJBJSOIYVUFSM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=C(C=NC=C2)S(=O)(=O)N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=NC=C2)S(=O)(=O)N

Origin of Product

United States

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